Flufenamic Acid-d4
Description
Definition and Chemical Classification
This compound belongs to the specialized class of stable isotope labeled compounds, specifically categorized as a deuterated internal standard. The compound is chemically defined as 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid, with the molecular formula C₁₄H₆D₄F₃NO₂. This classification places it within the broader category of anthranilic acid derivatives, mirroring the structural characteristics of its parent compound while incorporating four strategically positioned deuterium atoms.
The chemical identity of this compound is established through several key molecular parameters. The compound possesses a Chemical Abstracts Service number of 1185071-99-1, distinguishing it from the non-deuterated form. Its molecular weight of 285.25 grams per mole reflects the mass contribution of the four deuterium atoms, each contributing approximately one additional atomic mass unit compared to hydrogen. The International Union of Pure and Applied Chemistry name specifies the precise positioning of deuterium substitution at the 2,3,4,5-positions of the benzoic acid ring system.
The structural framework maintains the characteristic trifluoromethyl group attached to the aniline moiety, a feature that imparts unique chemical and biological properties to fenamate compounds. This trifluoromethyl substitution pattern is preserved in the deuterated analog, ensuring chemical behavior consistency between the labeled and unlabeled forms. The compound exhibits identical hydrogen bond donor and acceptor counts to its parent molecule, with two donor sites and six acceptor sites respectively.
Table 1: Chemical Classification Parameters of this compound
| Parameter | Value |
|---|---|
| Chemical Name | 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid |
| Molecular Formula | C₁₄H₆D₄F₃NO₂ |
| Molecular Weight | 285.25 g/mol |
| Chemical Abstracts Service Number | 1185071-99-1 |
| Heavy Atom Count | 20 |
| Rotatable Bond Count | 3 |
| Complexity Index | 346 |
Properties
CAS No. |
1185071-99-1 |
|---|---|
Molecular Formula |
C14H10F3NO2 |
Molecular Weight |
285.259 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D |
InChI Key |
LPEPZBJOKDYZAD-ZEJCXXMWSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
Synonyms |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4; 2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4; Fullsafe-d4; INF 1837-d4; Meralen-d4; Sastridex-d4; Surika-d4; Tecramine-d4; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Catalyst and Solvent Selection
The use of deuterated solvents minimizes proton contamination, while copper oxide-d enhances isotopic purity by reducing hydrogen back-exchange.
Purification and Isotopic Enrichment
Post-synthesis steps include:
-
Chromatographic separation : HPLC with deuterium-compatible columns (C18 phases).
-
Recrystallization : From deuterated ethanol/water mixtures to achieve >98% isotopic purity.
-
Quality Control :
Analytical Characterization
Structural Confirmation
Purity Standards
| Parameter | Requirement | Method |
|---|---|---|
| Isotopic Purity | ≥98% D₄ | LC-MS/MS |
| Chemical Purity | ≥99.5% | HPLC-UV (254 nm) |
| Residual Solvents | <0.1% | GC-FID |
| Heavy Metals (Cu, Pb) | <10 ppm | ICP-MS |
Challenges in Scalable Production
Cost of Deuterated Reagents
Deuterated m-trifluoromethylaniline (≈$2,500/g) contributes to 70–80% of total synthesis costs. Strategies to mitigate this include:
Kinetic Isotope Effects (KIE)
Deuteration slows reaction rates due to KIE, necessitating:
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Chemical Reactions
Flufenamic Acid-d4 undergoes various chemical reactions similar to Flufenamic Acid. These reactions include oxidation, reduction, and substitution.
- Oxidation this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide. Major products formed include quinones or hydroxylated derivatives.
- Reduction The compound can be reduced to form amines or other reduced products. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. Major products include amines or other reduced forms.
- Substitution this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring. Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed. Products include halogenated or nitrated derivatives.
Reaction Conditions
| Reaction Type | Common Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Controlled temperature, Aqueous/organic solvent | Quinones, Hydroxylated derivatives |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Inert atmosphere, Anhydrous solvent | Amines, Reduced forms |
| Substitution | Halogens, Nitrating agents | Acidic conditions, Temperature control | Halogenated, Nitrated derivatives |
Biological Activities and Interactions
This compound exhibits biological activities similar to Flufenamic Acid. It functions primarily as an inhibitor of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways. Additionally, it has been shown to activate various ion channels, contributing to its analgesic effects.
- Enzyme Inhibition this compound is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins.
- Ion Channel Activation It has been shown to activate various ion channels, including transient receptor potential canonical 6 (TRPC6), contributing to its analgesic effects.
- Neuroprotective Effects Flufenamic acid improves survival and neurologic outcome, reduces neuropathological injuries, attenuating brain edema .
Scientific Research Applications
Antibacterial Applications
Recent studies have demonstrated that Flufenamic Acid possesses significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
- Mechanism of Action : Flufenamic Acid inhibits bacterial growth by disrupting peptidoglycan biosynthesis and biofilm formation. It has been shown to work synergistically with beta-lactam antibiotics like oxacillin, enhancing their effectiveness against resistant strains without inducing resistance in bacteria .
- Clinical Relevance : The compound has potential applications as an antimicrobial coating for medical implants, significantly reducing the risk of infections during surgical procedures .
Asthma Therapy
Flufenamic Acid-d4 has emerged as a promising candidate in the treatment of asthma due to its ability to relax airway smooth muscle cells (ASMCs).
- Efficacy : Studies indicate that Flufenamic Acid can rapidly reduce cell stiffness and airway resistance at low concentrations, comparable to conventional beta-agonists. This effect is mediated through the activation of bitter taste receptors (TAS2R14) and subsequent intracellular signaling pathways .
- Anti-inflammatory Effects : In addition to its bronchodilatory effects, Flufenamic Acid also attenuates inflammatory responses in ASMCs induced by lipopolysaccharides, suggesting a dual role in managing asthma symptoms .
Osteogenic Differentiation
This compound has shown potential in promoting osteogenic differentiation, making it relevant for bone health and osteoporosis treatment.
- In Vitro and In Vivo Studies : Research indicates that low concentrations of Flufenamic Acid enhance the osteogenic differentiation of human mesenchymal stem cells (MSCs) both in vitro and in vivo. This effect is attributed to the inhibition of the nuclear factor-κB signaling pathway, which is crucial for bone formation .
- Animal Models : In studies involving ovariectomized mice, Flufenamic Acid administration resulted in significant suppression of bone loss, highlighting its potential utility in osteoporosis management .
Mechanistic Insights
The mechanisms underlying the diverse applications of this compound involve complex biochemical pathways:
- Ion Channel Modulation : The compound modulates ion channels such as large-conductance calcium-activated potassium channels, influencing cellular excitability and contraction in airway smooth muscle .
- Cytokine Regulation : Flufenamic Acid's ability to suppress cytokine release further underscores its therapeutic potential in inflammatory conditions .
Data Summary
The following table summarizes key findings related to the applications of this compound:
| Application | Mechanism | Key Findings |
|---|---|---|
| Antibacterial | Inhibition of peptidoglycan biosynthesis | Effective against MRSA; potential for coatings |
| Asthma Therapy | Activation of TAS2R14; ion channel modulation | Rapid reduction in airway resistance; anti-inflammatory effects |
| Osteogenic Differentiation | Inhibition of NF-κB signaling | Promotes MSC differentiation; suppresses bone loss |
Mechanism of Action
Flufenamic Acid-d4, like its non-deuterated counterpart, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition prevents the formation of prostaglandins, which are mediators of inflammation, pain, and fever. Additionally, this compound modulates ion channels, including chloride channels and L-type calcium channels, contributing to its anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Tolfenamic Acid
Mefenamic Acid
Pentafluorosulfanyl (SF₅) Analogs
- rBASIC Activation : Compound 2a (SF₅-substituted) shows 8-fold higher efficacy than flufenamic acid (EC₅₀: 1.4 mM vs. 2.6 mM) .
Comparison with Non-Fenamate Structural Analogs
AKR1C3 Inhibitors
Substituted 3-(phenylamino)benzoic acids exhibit higher selectivity for AKR1C3 (a prostate cancer target) than flufenamic acid. For example, compound 5 (IC₅₀: 0.8 µM) is 3-fold more selective .
CBA (Chlorophenoxy Acetamido Benzoic Acid)
Inhibits TMEM206-mediated currents (IC₅₀: 100 µM), mimicking flufenamic acid’s action on ASOR channels .
Pharmacokinetic and Metabolic Comparisons
- Etofenamate: Metabolized into flufenamic acid and fatty acid conjugates (e.g., etofenamate oleate), demonstrating a novel metabolic pathway .
- Transthyretin Stabilizers : Carborane-based analogs of flufenamic acid (e.g., compound 1 ) show moderate inhibition (46% fibril formation at 3.6 µM), less potent than flufenamic acid .
Key Research Findings
- Polymorphism: Non-deuterated flufenamic acid exhibits solvatomorphism, affecting solubility and bioavailability .
- Ion Channel Modulation : SF₅ analogs of flufenamic acid enhance rBASIC activation efficacy, suggesting structure-activity relationship (SAR) flexibility .
- Analytical Utility: FFA-d4 resolves co-elution issues in LC-MS, unlike non-deuterated standards .
Biological Activity
Flufenamic acid-d4 is a deuterated derivative of flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) that has gained attention for its diverse biological activities beyond its primary use as an anti-inflammatory agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Flufenamic acid acts primarily through the inhibition of calcium-activated chloride channels (CaCCs) and modulation of transient receptor potential (TRP) channels. Its biological effects can be summarized as follows:
- Calcium-Activated Chloride Channels : Flufenamic acid is known to inhibit CaCCs, which play a crucial role in various physiological processes, including smooth muscle contraction and neuronal signaling .
- TRP Channels : It also interacts with TRPC6, TRPC3, and TRPC7 channels, affecting calcium signaling pathways in cells . This modulation can influence cellular excitability and contractility.
- AMP-Activated Protein Kinase (AMPK) : Flufenamic acid has been identified as a potent activator of AMPK, which is involved in cellular energy homeostasis and has implications in metabolic disorders .
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
1. Respiratory Disorders
Flufenamic acid has been evaluated for its ability to relax airway smooth muscle cells (ASMCs). In vitro studies indicate that it can effectively reduce cell stiffness and abrogate airway resistance in asthmatic models. The mechanism involves activation of TAS2R14 receptors and subsequent intracellular calcium release .
2. Antimicrobial Activity
Recent research highlights flufenamic acid's potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibits synergistic effects when combined with other antibiotics like colistin, enhancing their efficacy against resistant strains .
3. Neuroprotection
Flufenamic acid has been investigated for its neuroprotective properties following cardiac arrest scenarios. Studies indicate that it can improve survival rates and neurological outcomes by blocking TRPM4 channels, which are implicated in brain injury and inflammation post-cardiac arrest .
| Study | Key Findings |
|---|---|
| Neuroprotection Study | Flufenamic acid administration improved survival and reduced neurological deficits in animal models subjected to cardiac arrest . |
Case Study 1: Dysmenorrhea Treatment
A double-blind crossover trial involving 44 patients demonstrated significant pain relief from primary dysmenorrhea when treated with flufenamic acid at a dosage of 200 mg three times daily. Approximately 82% of participants reported substantial pain reduction over three months, highlighting its clinical utility in pain management .
Case Study 2: Asthma Management
In a preclinical model of asthma, flufenamic acid was shown to effectively reduce airway resistance and inflammation. The study concluded that flufenamic acid could serve as a dual-action agent for bronchodilation and anti-inflammatory effects, making it a candidate for asthma therapy development .
Q & A
Q. How is Flufenamic Acid-d4 utilized as an internal standard in quantitative analysis of NSAIDs?
this compound (FFA-d4) is a deuterated internal standard for quantifying non-deuterated flufenamic acid and structurally related NSAIDs via GC- or LC-MS. Its isotopic labeling minimizes interference with analyte signals, enabling precise calibration. Methodologically, researchers prepare stock solutions (e.g., 10 mM in methanol) and spike them into biological matrices (e.g., plasma or tissue homogenates) at known concentrations. Quantification relies on comparing analyte-to-internal standard peak area ratios, corrected for matrix effects .
Q. What are the critical steps for preparing and storing this compound solutions?
FFA-d4 is soluble in DMF, DMSO, and methanol. For reproducible results:
- Dissolve lyophilized powder in a solvent compatible with the analytical method (e.g., methanol for LC-MS).
- Use physical methods (vortexing, sonication) to ensure complete dissolution and clarify solutions via centrifugation or filtration.
- Store stock solutions at -20°C in airtight vials to prevent deuterium exchange or degradation. Validate stability under these conditions using periodic purity checks via HPLC .
Q. How does this compound differ from its non-deuterated counterpart in experimental applications?
Deuteration introduces four deuterium atoms, increasing its molecular weight by 4 Da (molecular weight: 285.3 vs. 281.3 for non-deuterated flufenamic acid). This mass shift allows chromatographic separation and avoids spectral overlap in MS detection. However, researchers must verify that deuteration does not alter physicochemical properties (e.g., solubility or ionization efficiency) compared to the analyte .
Advanced Research Questions
Q. What experimental design considerations are critical when studying this compound’s inhibition of COX-2 and NF-κB pathways?
FFA-d4 inhibits TNF-α-induced COX-2 upregulation and NF-κB activation in HT-29 colon cancer cells. To study this:
- Use dose-response experiments (e.g., 1–50 µM FFA-d4) with TNF-α as a pro-inflammatory stimulus.
- Measure COX-2 mRNA/protein levels via qPCR or Western blot and NF-κB activity via luciferase reporter assays.
- Include controls for deuterium effects by comparing FFA-d4 with non-deuterated flufenamic acid. Note that FFA-d4’s IC50 for COX-2 (9.3 µM) may differ slightly from non-deuterated forms due to isotopic substitution .
Q. How can researchers resolve contradictions in data involving this compound’s ion channel modulation?
FFA-d4 inhibits calcium influx and ion channels (e.g., GABA transporters), but results may vary across cell types. To address discrepancies:
- Standardize experimental conditions (e.g., extracellular Ca²⁺ concentration, voltage-clamp protocols).
- Use selective inhibitors (e.g., SKF 89976-A for GAT1) to isolate FFA-d4’s effects on specific transporters.
- Validate findings with orthogonal methods (e.g., patch-clamp electrophysiology and fluorescence-based Ca²⁺ imaging) .
Q. What strategies optimize the use of this compound in structure-activity relationship (SAR) studies for anticancer derivatives?
In SAR studies, FFA-d4 serves as a scaffold for synthesizing derivatives with enhanced bioactivity. Key steps include:
- Introducing functional groups (e.g., fluorinated biphenyl moieties) while retaining the deuterated core.
- Assessing kinase inhibition via in vitro assays (e.g., ATP-binding competition) and validating with docking simulations.
- Cross-validate deuterated vs. non-deuterated analogs to determine isotopic effects on binding affinity .
Methodological Challenges and Solutions
Q. How to address solubility limitations of this compound in complex biological assays?
FFA-d4’s limited aqueous solubility can skew results in cell-based assays. Mitigate this by:
Q. What validation steps ensure the accuracy of this compound as an internal standard in metabolomic studies?
- Perform recovery experiments by spiking FFA-d4 into blank matrices and comparing extracted vs. nominal concentrations.
- Assess matrix effects by post-column infusion of FFA-d4 during LC-MS runs.
- Cross-check deuterium retention using high-resolution MS to detect potential hydrogen-deuterium exchange .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
